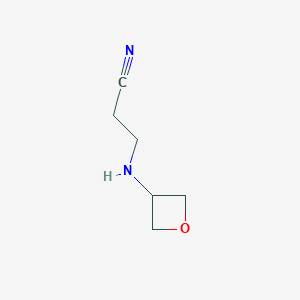
3-(Oxetan-3-ylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-ylamino)propanenitrile is a compound that features an oxetane ring, which is a four-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-ylamino)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl) oxetan-3-yl) methanol, which can then be further reacted to form the desired compound . Another method involves the use of oxetane-3-one as a starting material, which undergoes various transformations to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-ylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxetan-3-one derivatives, amines, and various substituted oxetane compounds .
Applications De Recherche Scientifique
3-(Oxetan-3-ylamino)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Oxetane-containing compounds are explored for their potential as pharmaceutical agents due to their unique structural properties.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-ylamino)propanenitrile involves its interaction with molecular targets through its oxetane ring. The ring’s strained structure makes it a good candidate for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oximinooxetane: A precursor to various energetic oxetane derivatives.
Oxetan-3-one: A stable oxetane derivative used in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-(oxetan-3-ylamino)propanenitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-3-8-6-4-9-5-6/h6,8H,1,3-5H2 |
Clé InChI |
OKBQYKAHDSGBEE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


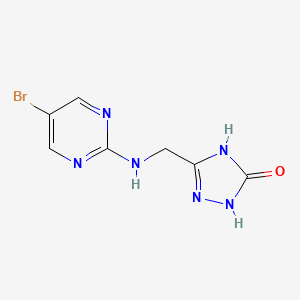
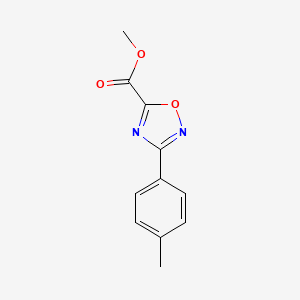
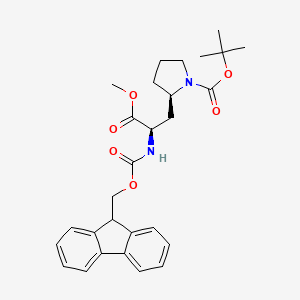
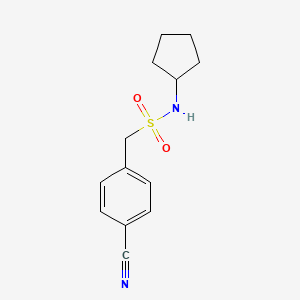


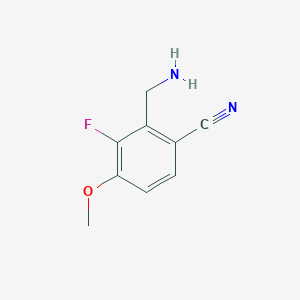
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
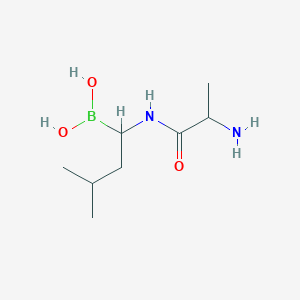

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
